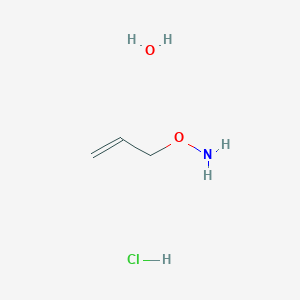

O-Allylhydroxylamine hydrochloride hydrate

Description

General Overview and Chemical Significance in Organic Synthesis

O-Allylhydroxylamine hydrochloride hydrate (B1144303) is a chemical compound that serves as a valuable reagent and building block in the field of organic synthesis. ontosight.ai It is a derivative of hydroxylamine (B1172632) where an allyl group is attached to the oxygen atom, and it is supplied as a hydrochloride salt to improve stability and handling. ontosight.ainih.gov The compound typically appears as a white to pale yellow crystalline solid and is soluble in solvents like water and methanol. ontosight.aismolecule.com

The significance of O-Allylhydroxylamine hydrochloride hydrate in organic chemistry stems from the reactivity of its two key functional groups: the hydroxylamine moiety and the allyl group. smolecule.com The N-O bond within the hydroxylamine structure is reactive and allows for the synthesis of other nitrogen-containing compounds, most notably oximes. smolecule.com The allyl group, with its carbon-carbon double bond, can participate in various reactions, including allylic substitution, where the compound can act as a nucleophile. smolecule.com

In academic and industrial research, this compound is primarily used as an intermediate. ontosight.ai Its applications are diverse, including:

Pharmaceutical and Agrochemical Synthesis: It is a precursor in the creation of more complex molecules for pharmaceuticals and agricultural chemicals. ontosight.aismolecule.com

Peptide Synthesis: It can be used as a protecting group for the hydroxylamine function, enabling the incorporation of this group into peptides. ontosight.ai

Synthesis of Heterocyclic Compounds: It is employed in the preparation of various nitrogen-containing heterocyclic structures.

Click Chemistry: The compound serves as a substrate in reactions like the Huisgen cycloaddition to form 1,2,3-triazoles. ontosight.ai

Reagent for Allylic Amines: It is a key reagent for synthesizing allylic amines, which are important structural motifs in fine chemicals and pharmaceuticals. smolecule.com

Below are the key chemical and physical properties of the compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₈ClNO · xH₂O | nih.govsigmaaldrich.com |

| Molecular Weight (Anhydrous) | 109.55 g/mol | nih.gov |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | ~170-175 °C (decomposes) | chemsrc.comsigmaaldrich.com |

| Solubility | Soluble in water and methanol | ontosight.aismolecule.com |

| CAS Number | 38945-21-0 (for hydrochloride) | nih.gov |

Historical Context of O-Allylhydroxylamine Class in Chemical Literature

The development of O-substituted hydroxylamines, the class to which O-allylhydroxylamine belongs, is rooted in the broader history of synthetic organic chemistry. The synthesis of these compounds has been a subject of study for many decades, with various methods being developed to achieve the O-alkylation of hydroxylamine. One classic approach involves a modification of the Gabriel synthesis, a well-established method for preparing primary amines. In this adaptation, N-hydroxyphthalimide is alkylated, and the subsequent cleavage of the phthalimide (B116566) group, often using hydrazine, yields the desired O-alkylhydroxylamine. mcmaster.canih.gov

Another significant synthetic advancement for this class of compounds is the Mitsunobu reaction. nih.gov This method allows for the conversion of an alcohol to the corresponding O-substituted hydroxylamine in a one-pot process. The reaction typically involves treating the alcohol with N-hydroxyphthalimide and triphenylphosphine (B44618) in the presence of an azodicarboxylate reagent, followed by deprotection with hydrazine. nih.gov

Early research into these compounds also highlighted certain synthetic challenges. For instance, the preparation of O-arylhydroxylamines was noted to be complicated by the instability of the aryl-substituted aminooxy group under the hydrolytic conditions required by some synthetic routes. chemicalbook.com Over time, the refinement of these synthetic methods has made a wide array of O-alkyl and O-aryl hydroxylamines, including O-allylhydroxylamine, more accessible for research. This accessibility has, in turn, facilitated their exploration as inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and as versatile building blocks in medicinal chemistry and materials science. nih.gov

Properties

IUPAC Name |

O-prop-2-enylhydroxylamine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH.H2O/c1-2-3-5-4;;/h2H,1,3-4H2;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHJEXJHFTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583466 | |

| Record name | O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206557-03-1, 6542-54-7 | |

| Record name | O-Prop-2-en-1-ylhydroxylamine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Allylhydroxylamine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 206557-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations in Organic Chemistry

Role as a Nucleophilic Reagent in Formation of Chemical Entities

The primary reactivity of O-allylhydroxylamine is centered on the lone pair of electrons on its nitrogen atom, which acts as a potent nucleophile. This reactivity is harnessed in a variety of transformations to construct carbon-nitrogen bonds, forming key intermediates in complex syntheses.

Formation of Oximes

Oximes are a class of organic compounds containing the C=N-OH functional group, and O-substituted oximes, such as those derived from O-allylhydroxylamine, feature a C=N-OR linkage. These are typically formed through the condensation reaction of a hydroxylamine (B1172632) derivative with an aldehyde or a ketone. wikipedia.org

O-Allylhydroxylamine hydrochloride hydrate (B1144303) reacts efficiently with both aldehydes and ketones in a condensation reaction to yield the corresponding O-allyl oximes. The reaction is typically carried out in a weakly acidic medium, as proton catalysis facilitates the nucleophilic attack on the carbonyl carbon. researchgate.net The process involves an initial nucleophilic addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate known as a hemiaminal, followed by the elimination of a water molecule to form the stable C=N double bond of the oxime ether. nih.gov

The general reaction is as follows:

R₁R₂C=O + H₂N-O-CH₂CH=CH₂ → R₁R₂C=N-O-CH₂CH=CH₂ + H₂O

This transformation is highly reliable and provides good to excellent yields for a wide range of carbonyl compounds.

| Carbonyl Compound | Product (O-Allyl Oxime) | Typical Conditions |

|---|---|---|

| Acetaldehyde | Acetaldoxime O-allyl ether | Weakly acidic (pH 4-5), Ethanol, RT |

| Acetone | Acetoxime O-allyl ether | Weakly acidic (pH 4-5), Methanol, Reflux |

| Benzaldehyde | Benzaldoxime O-allyl ether | Pyridine, Ethanol, Reflux |

| Cyclohexanone | Cyclohexanone oxime O-allyl ether | Sodium Acetate, Aqueous Ethanol, RT |

Oxime ligation is a powerful chemoselective "click chemistry" reaction used to connect molecular fragments, particularly in the field of bioconjugation. rsc.org The reaction between an alkoxyamine (like O-allylhydroxylamine) and an aldehyde or ketone to form a stable oxime bond proceeds with high efficiency and specificity under physiological conditions, with water as the only byproduct. nih.gov

This strategy is employed for:

Protein Modification and Labeling: Attaching probes, tags, or drugs to proteins that have been genetically engineered to contain a ketone or aldehyde group.

Hydrogel Formation: Creating cross-linked polymer networks for biomedical applications by reacting multi-functionalized polymers bearing alkoxyamine and carbonyl groups. rsc.org

Surface Immobilization: Anchoring biomolecules to surfaces for diagnostic or screening purposes.

The stability of the resulting oxime ether linkage at physiological pH is a significant advantage over other imine-based linkages like hydrazones. rsc.org The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives. nih.govrsc.org

Reactions with Anhydrides (e.g., Naphthalic Anhydrides)

O-Allylhydroxylamine, acting as a nitrogen nucleophile, readily reacts with cyclic anhydrides such as 1,8-naphthalic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydroxylamine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms a carboxylic acid-hydroxamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form a stable N-substituted imide.

In the case of 1,8-naphthalic anhydride, the product is N-(allyloxy)-1,8-naphthalimide. This reaction is a standard method for the synthesis of N-hydroxyimides and their O-substituted derivatives. researchgate.net The reaction is often facilitated by a base to deprotonate the hydroxylamine hydrochloride and to catalyze the final cyclization step. researchgate.net

| Anhydride | Hydroxylamine Derivative | Product | Reaction Type |

|---|---|---|---|

| 1,8-Naphthalic Anhydride | O-Allylhydroxylamine | N-(allyloxy)-1,8-naphthalimide | Nucleophilic Acyl Substitution / Cyclization |

| Succinic Anhydride | O-Allylhydroxylamine | N-(allyloxy)succinimide | Nucleophilic Acyl Substitution / Cyclization |

| Phthalic Anhydride | O-Allylhydroxylamine | N-(allyloxy)phthalimide | Nucleophilic Acyl Substitution / Cyclization |

Condensation Reactions in Complex Molecule Synthesis

The formation of an O-allyl oxime is often a key step in the synthesis of more complex molecular architectures. The oxime moiety itself can be a stable functional group in the final target or serve as a precursor to other groups. For example, oximes can be reduced to form primary amines. wikipedia.org

Furthermore, the allyl group attached to the oxime oxygen provides a reactive handle for subsequent transformations. This dual functionality makes O-allylhydroxylamine a valuable building block. The allyl group can participate in a variety of reactions, including:

Palladium-catalyzed cross-coupling reactions.

Metathesis reactions.

Oxidative cleavage to an aldehyde.

Epoxidation and dihydroxylation.

This allows for the introduction of the oxime functionality early in a synthetic sequence, followed by the elaboration of the allyl group to build molecular complexity. For instance, an O-allyl oxime can be incorporated into a molecule and later transformed, making O-allylhydroxylamine a key reagent in multi-step synthetic strategies. mdpi.com

Mechanistic Elucidation of Key Transformations

The key transformation involving O-allylhydroxylamine is its condensation with carbonyl compounds. The mechanism of oxime formation is well-studied and proceeds under general acid catalysis. nih.gov

The process can be broken down into two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of O-allylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netnih.gov This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. This attack forms a zwitterionic or protonated tetrahedral intermediate, often referred to as a hemiaminal or carbinolamine. nih.gov

Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration to form the final oxime product. This elimination of water is the rate-determining step at neutral pH. One of the hydroxyl groups on the intermediate is protonated by an acid catalyst, converting it into a good leaving group (H₂O). Subsequent departure of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond. nih.gov

Reaction Mechanisms of Oxime Formation

The formation of oximes from the reaction of O-allylhydroxylamine hydrochloride hydrate with aldehydes or ketones proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

The mechanism unfolds in several key steps:

Nucleophilic Attack: The nitrogen atom of O-allylhydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is generally considered the rate-determining step. The nitrogen is a better nucleophile than the oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.

Proton Transfer: Following the initial attack, a series of proton transfers occurs. An intramolecular or solvent-assisted proton transfer neutralizes the positive charge on the nitrogen and protonates the carbonyl oxygen, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine intermediate is protonated, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the stable O-allyl oxime product and regenerates the acid catalyst.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of O-allylhydroxylamine nitrogen on the carbonyl carbon. | Zwitterionic adduct |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule to form a C=N double bond. | O-allyl oxime |

Pathways for Nitrone Generation

Nitrones are 1,3-dipolar functional groups with the general structure R¹R²C=N⁺(O⁻)R³. They are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions. O-Allylhydroxylamine can serve as a precursor for the generation of nitrones, primarily through condensation with carbonyl compounds.

The principal pathway involves the reaction of O-allylhydroxylamine with an aldehyde or a ketone. This reaction is analogous to oxime formation but occurs under conditions that favor the formation of the nitrone structure. The process can be summarized as follows:

Condensation: O-Allylhydroxylamine reacts with a carbonyl compound (aldehyde or ketone).

Dehydration: Similar to oxime formation, a molecule of water is eliminated. The resulting product is an N-allyl nitrone.

Unlike secondary hydroxylamines, which can be directly oxidized to nitrones, primary hydroxylamines like O-allylhydroxylamine typically require condensation with a carbonyl compound to form the C=N bond characteristic of a nitrone. The presence of the allyl group on the oxygen does not directly participate in the initial nitrone formation but remains as a substituent on the resulting nitrone, available for subsequent synthetic transformations.

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| O-Allylhydroxylamine | Aldehyde (R-CHO) | Aldonitrone | N-allyl nitrone with a hydrogen on the carbon. |

| O-Allylhydroxylamine | Ketone (R₂C=O) | Ketonitrone | N-allyl nitrone with two R groups on the carbon. |

Rearrangement Studies Involving Allylhydroxylamine Moieties

Molecules containing the allylhydroxylamine moiety, particularly oximes derived from O-allylhydroxylamine, can participate in several important rearrangement reactions. These reactions are synthetically valuable for creating complex nitrogen-containing molecules like amides and lactams.

One of the most significant rearrangements applicable to ketoximes is the Beckmann rearrangement . When an O-allyl ketoxime is treated with an acid catalyst (e.g., sulfuric acid, PCl₅), it can rearrange to form an N-substituted amide. The mechanism involves the protonation of the oxime hydroxyl (or its conversion to a better leaving group), followed by the migration of the alkyl or aryl group that is anti-periplanar to the N-O bond. This migration occurs with the simultaneous departure of the leaving group, leading to a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. For cyclic ketoximes, this rearrangement results in a ring-expanded lactam, a reaction of significant industrial importance.

Another potential rearrangement is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement , analogous to the Claisen rearrangement. While more commonly studied for O-aryl and O-vinyl hydroxylamine derivatives, the O-allyl group could potentially undergo such transformations under thermal or catalytic conditions, leading to the migration of the allyl group from the oxygen to a suitable position on the molecule.

Additionally, organic-chemistry.orgsemanticscholar.org-rearrangement reactions have been observed in related systems, such as O-aryl ketoximes, often promoted by copper catalysts. These reactions involve the migration of a group from the oxygen atom to the ortho-position of an aromatic ring. While not directly applicable to a simple O-allyl group, these studies highlight the reactivity of the N-O bond in oximes and suggest that derivatives containing the allylhydroxylamine moiety could be engineered to undergo similar synthetically useful rearrangements.

| Rearrangement | Substrate | Product | Driving Force/Catalyst |

| Beckmann | O-allyl ketoxime | N-substituted amide | Acid catalyst (e.g., H₂SO₄) |

| organic-chemistry.orgorganic-chemistry.org-Sigmatropic | O-allyl oxime derivative | Rearranged N-O compound | Heat or transition metal |

| organic-chemistry.orgsemanticscholar.org-Rearrangement | O-allyl oxime derivative | Rearranged C-N compound | Copper or other catalysts |

Catalytic Applications Involving O-Allylhydroxylamine Hydrochloride Hydrate

As a Substrate in Transition-Metal-Catalyzed Reactions

The structural features of O-allylhydroxylamine and its derivatives, namely the versatile allyl group and the reactive N-O bond, make them attractive substrates for a variety of transition-metal-catalyzed transformations.

Palladium Catalysis: The allyl group is a classic handle for palladium-catalyzed reactions. For instance, in reactions analogous to the Tsuji-Trost allylation, the O-allyl group can act as an allylic electrophile after activation by a Pd(0) catalyst. organic-chemistry.org This forms a π-allylpalladium complex, which can then be attacked by a wide range of nucleophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds. Furthermore, palladium catalysts are known to mediate cross-coupling reactions involving hydroxylamines and aryl halides to form N-arylhydroxylamine products. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts are widely used for C-H activation, often directed by a functional group within the substrate. Oxime groups derived from O-allylhydroxylamine can serve as effective directing groups in Rh(III)-catalyzed reactions. researchgate.netresearchgate.net This allows for the selective functionalization of C-H bonds, for example, in the synthesis of heterocycles like isoquinolines through the coupling of aromatic oximes with alkenes or alkynes. researchgate.net

Copper Catalysis: Copper catalysts have been employed in reactions involving hydroxylamine derivatives as electrophilic nitrogen sources. For example, copper-catalyzed diamination of alkenes can utilize O-acylhydroxylamines, where the N-O bond is cleaved to install two nitrogen atoms across a double bond. semanticscholar.org This highlights the potential for derivatives of O-allylhydroxylamine to act as aminating agents in copper-catalyzed C-N bond-forming reactions.

| Metal Catalyst | Reaction Type | Role of Allylhydroxylamine Moiety | Potential Product |

| Palladium (Pd) | Allylic Substitution (Tsuji-Trost) | Allyl source | Allylated compounds |

| Rhodium (Rh) | C-H Activation/Annulation | Directing group (via oxime) | Nitrogen heterocycles |

| Copper (Cu) | Electrophilic Amination | Aminating agent | 1,2-Diamines, other amines |

Potential in Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a complementary approach to metal catalysis. wikipedia.org O-Allylhydroxylamine possesses a nucleophilic nitrogen atom that makes it a suitable substrate for various organocatalytic transformations.

A prominent example is the aza-Michael addition , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). Chiral organocatalysts, such as thioureas or primary/secondary amines, can activate the Michael acceptor and control the stereochemistry of the addition. Research has shown that related compounds like O-benzylhydroxylamine can effectively participate in enantioselective aza-Michael reactions with chalcones, catalyzed by simple organic molecules. researchgate.net This demonstrates a clear potential for O-allylhydroxylamine to be used similarly to synthesize chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

The general mechanism for an amine-catalyzed aza-Michael reaction often involves the formation of an iminium ion intermediate from the catalyst and the α,β-unsaturated carbonyl compound. This activation lowers the LUMO of the acceptor, making it more susceptible to attack by the nucleophilic nitrogen of the hydroxylamine. Alternatively, bifunctional catalysts like chiral thioureas can activate both the nucleophile (hydroxylamine) and the electrophile (Michael acceptor) simultaneously through hydrogen bonding interactions. nih.gov

Given its structural similarity to other hydroxylamines successfully employed in organocatalysis, O-allylhydroxylamine holds promise as a substrate in these systems for the asymmetric synthesis of nitrogen-containing molecules.

| Organocatalytic Reaction | Catalyst Type | Role of O-Allylhydroxylamine | Product Class |

| Aza-Michael Addition | Chiral Amines, Thioureas | Nitrogen Nucleophile | β-Amino carbonyl compounds |

| Mannich Reaction | Proline derivatives | Nitrogen Nucleophile | β-Amino ketones/aldehydes |

Applications in Specialized Chemical Synthesis and Interdisciplinary Research

Integration in Medicinal Chemistry Research as a Synthetic Intermediate

In the quest for new therapeutic agents, medicinal chemists frequently rely on building-block strategies to assemble complex molecules. O-Allylhydroxylamine hydrochloride hydrate (B1144303) has emerged as a significant intermediate, providing a gateway to diverse scaffolds and enabling modifications of established drug skeletons to enhance efficacy, alter pharmacokinetic profiles, or probe structure-activity relationships.

The reactivity of O-Allylhydroxylamine hydrochloride hydrate allows it to be incorporated into a variety of heterocyclic and modified natural product structures that are central to drug discovery.

The isoquinolone core is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals. Modern synthetic methods, particularly those involving transition-metal catalysis, have opened new avenues to construct this scaffold. One such advanced strategy involves the rhodium(III)-catalyzed C-H activation and annulation of N-alkoxyamides with alkynes.

In this context, O-allylhydroxylamine can be used to prepare the requisite N-allyloxybenzamide precursors. These precursors can then participate in directed C–H activation/cyclization reactions. Mechanistic studies have highlighted the crucial role of the N-O bond in such transformations, acting as an internal oxidant to facilitate C-N bond formation and ensure efficient catalyst turnover without the need for external oxidants. nih.gov This methodology provides a regioselective and efficient route to functionalized isoquinolones, which are valuable scaffolds in medicinal chemistry.

Table 1: Synthetic Strategy for Isoquinolone Scaffolds

| Precursor Component | Reagent | Catalytic Step | Resulting Scaffold |

|---|---|---|---|

| Benzoyl Chloride | O-Allylhydroxylamine | Acylation | N-Allyloxybenzamide |

Muscarinic agonists are compounds that activate muscarinic acetylcholine (B1216132) receptors, playing a role in modulating functions of the central and peripheral nervous systems. While the direct application of O-Allylhydroxylamine hydrochloride hydrate in the synthesis of established muscarinic agonists is not widely documented in prominent literature, hydroxylamines are fundamental reagents in the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, hydroxylamine (B1172632) and its derivatives are key to forming isoxazole (B147169) rings, a motif present in some neurologically active compounds. However, a direct synthetic lineage from O-allylhydroxylamine to known muscarinic agonists remains a less-explored area of research based on available scientific reports.

Artemisinin (B1665778) and its semi-synthetic derivatives are cornerstone therapies for malaria, particularly for drug-resistant strains. researchgate.net A primary strategy for developing new, more potent, or metabolically stable antimalarial agents involves the chemical modification of the artemisinin scaffold, often at the C-10 position of its derivative, dihydroartemisinin (B1670584) (DHA). nih.govresearchgate.net The endoperoxide bridge within the 1,2,4-trioxane (B1259687) ring is essential for its antimalarial activity. rsc.org

Research has demonstrated the synthesis of artemisinin-derived dimers and their subsequent functionalization into oxime derivatives to enhance their in vivo properties. nih.gov This approach involves converting the C-10 lactol of DHA into a ketone or related electrophilic handle. This intermediate can then be reacted with an O-substituted hydroxylamine, such as O-allylhydroxylamine hydrochloride hydrate, to form a C-10 oxime ether. This modification introduces a new substituent group, allowing for the fine-tuning of the molecule's lipophilicity, stability, and interaction with biological targets.

Table 2: Derivatization of Artemisinin

| Parent Compound | Position of Modification | Reactant | Functional Group Introduced |

|---|

Salinomycin (B1681400), a polyether ionophore antibiotic, has garnered significant attention for its potent activity against cancer stem cells. To improve its therapeutic index and explore structure-activity relationships, extensive efforts have been made to synthesize novel derivatives. A highly successful strategy involves the modification of the C20-keto group of the salinomycin molecule.

The synthesis of C20-O-alkyl oxime derivatives has been shown to produce compounds with significantly enhanced and more selective antiproliferative activity compared to the parent salinomycin. In this reaction, the ketone at the C20 position is condensed with an O-substituted hydroxylamine. The use of O-allylhydroxylamine hydrochloride hydrate in this synthesis yields the corresponding C20-O-allyl oxime derivative. These novel derivatives have demonstrated nanomolar IC50 values against various cancer cell lines, including colorectal, gastric, and breast cancer cells, with potency improvements of 15 to 240-fold over salinomycin.

Table 3: Antitumor Activity of Salinomycin C20-O-Oxime Ethers

| Cancer Cell Line | Modification | Reported Activity |

|---|---|---|

| HT-29 (Colorectal) | C20-O-Alkyl/Benzyl Oxime | Tens to hundreds of nanomolar IC50 values. nih.gov |

| HGC-27 (Gastric) | C20-O-Alkyl/Benzyl Oxime | 15-240 fold more potent than salinomycin. nih.gov |

The precise chemical modification of peptides and proteins is essential for understanding their biological function and for developing new protein-based therapeutics and diagnostics. Chemoselective ligation techniques, which involve the reaction of two mutually and uniquely reactive functional groups, are paramount in this field.

O-Allylhydroxylamine hydrochloride hydrate is a valuable reagent for strategies involving the α-Ketoacid-Hydroxylamine (KAHA) ligation. nih.govspringernature.comresearchgate.net The KAHA ligation is a powerful method for the total chemical synthesis of proteins by joining unprotected peptide segments. ethz.chgenscript.com The reaction occurs between a peptide fragment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine, forming a native amide bond under aqueous conditions without requiring catalysts. ethz.ch

A peptide segment can be synthesized with an N-terminal O-allylhydroxylamine moiety. This segment can then be ligated with another peptide possessing a C-terminal α-ketoacid. The allyl group on the newly formed linkage serves two potential purposes: it can be a stable protecting group or act as a chemical handle for subsequent, orthogonal modifications, allowing for the site-specific introduction of labels, tags, or other functional molecules. This approach expands the toolbox for creating complex, custom-designed proteins that are inaccessible through standard biological expression systems.

Strategies for Peptide and Protein Modification

Contributions to Agrochemical Research as a Synthetic Intermediate

O-Allylhydroxylamine hydrochloride is recognized as a versatile building block in the synthesis of new chemical entities for agrochemical applications. Its ability to participate in various chemical reactions makes it a valuable intermediate for creating libraries of compounds for biological screening.

The primary utility of O-Allylhydroxylamine hydrochloride in agrochemical research lies in its role as a precursor for nitrogen-containing compounds, particularly oximes and their derivatives. Oxime ethers are a class of compounds that have been extensively investigated and are found in a number of commercial fungicides and insecticides. By reacting O-Allylhydroxylamine hydrochloride with various aldehydes and ketones, researchers can generate a diverse range of O-allyl oxime ethers. These compounds can then be evaluated for potential herbicidal, fungicidal, or insecticidal activity. While it serves as an intermediate in the synthesis of compounds for the agricultural chemical industry, specific commercial end-products derived directly from this reagent are not widely disclosed in public-domain literature. acs.org

Table 3: Potential Agrochemical Precursor Classes from O-Allylhydroxylamine Hydrochloride

| Precursor Class | Synthetic Reaction | Potential Application |

| O-Allyl Oxime Ethers | Condensation with aldehydes or ketones | Screening for fungicidal, insecticidal, or herbicidal activity. |

| N-Substituted Hydroxylamines | Alkylation or arylation reactions | Intermediate for more complex heterocyclic compounds. |

| Allylic Amines | Reduction of corresponding oximes | Building blocks for various bioactive molecules. |

Applications in Materials Science

The unique reactivity of O-Allylhydroxylamine hydrochloride also extends to the field of materials science, particularly in the surface modification of renewable nanomaterials.

Cellulose (B213188) nanomaterials, such as cellulose nanofibrils (CNF), are sustainable, high-performance materials derived from renewable resources. However, their inherent hydrophilicity can limit their application, especially in composites with hydrophobic polymers. Chemical modification of the CNF surface is therefore crucial to tailor its properties.

A highly effective, water-based methodology for functionalizing CNF involves a two-step process:

Oxidation: The cellulose is first treated with sodium periodate (B1199274) (NaIO₄), which cleaves the C2-C3 glycol bond of the glucose units to form dialdehyde (B1249045) cellulose (DAC). This step introduces reactive aldehyde groups onto the surface of the nanofibrils.

Oxime Ligation: The resulting dialdehyde-CNF is then reacted with an O-substituted hydroxylamine, such as O-Allylhydroxylamine hydrochloride. The hydroxylamine group reacts with the aldehyde groups on the cellulose surface to form stable oxime linkages.

This oxime ligation strategy provides an efficient and experimentally simple method to covalently attach various functionalities to the cellulose surface. chemdiv.com Using O-Allylhydroxylamine hydrochloride specifically introduces allyl groups, which can serve as handles for further chemical modifications (e.g., via click chemistry or thiol-ene reactions), or can directly impart new properties to the nanomaterial, such as increased hydrophobicity.

Table 4: Process of Functionalizing Cellulose Nanomaterials with O-Allylhydroxylamine Hydrochloride

| Step | Reagent(s) | Reaction | Result |

| 1. Oxidation | Sodium periodate (NaIO₄) in water | Periodate oxidation of cellulose hydroxyls | Creation of aldehyde groups on the cellulose surface. |

| 2. Ligation | O-Allylhydroxylamine hydrochloride in water | Oxime formation | Covalent attachment of allyl groups to the cellulose surface via stable oxime bonds. chemdiv.com |

Development of Chemically Recyclable Materials

The application of O-allylhydroxylamine hydrochloride hydrate in the development of chemically recyclable materials, such as vitrimers and polymers with dynamic covalent bonds, is a nascent field with limited specific research. While the inherent functionalities of the molecule—an allyl group capable of polymerization and a hydroxylamine group that can form reversible oxime linkages—suggest theoretical potential for its use in creating dynamic polymer networks, extensive studies detailing such applications are not yet prevalent in scientific literature.

The concept of chemically recyclable polymers often relies on the incorporation of dynamic covalent bonds into the polymer structure. These bonds can be reversibly broken and reformed, allowing the material to be reprocessed or depolymerized back to its constituent monomers. Oxime chemistry, in general, has been explored in this context. For instance, poly(oxime-ester) vitrimers have been developed that exhibit catalyst-free bond exchange, high stretchability, and malleability. escholarship.orgresearchgate.net These materials can be readily recycled with minimal degradation of their mechanical properties. escholarship.orgresearchgate.net The dynamic exchange of oxime-ester bonds allows the polymer network to be reshaped and reprocessed at elevated temperatures. escholarship.org

Furthermore, alkoxyamines, which are derivatives of hydroxylamines, are known to possess a C–O dynamic covalent bond that can be cleaved under various stimuli, making them suitable for creating responsive and recyclable polymers. flinders.edu.au The reversible nature of these bonds is fundamental to the design of self-healing materials and covalent adaptable networks (CANs). mdpi.comnih.gov

Despite the promise of oxime and hydroxylamine functionalities in the design of sustainable polymers, the direct utilization of O-allylhydroxylamine hydrochloride hydrate as a monomer or cross-linker in the synthesis of chemically recyclable materials is an area that remains to be thoroughly investigated. Future research may focus on integrating this specific compound into polymer backbones to create novel recyclable materials with tailored properties.

Advanced Stereoselective Synthetic Methodologies

O-Allylhydroxylamine hydrochloride hydrate serves as a valuable reagent in advanced stereoselective synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. Its utility is particularly notable in the asymmetric hydroaminoxylation of conjugated dienes and conceptually related transformations for the synthesis of chiral oxime derivatives.

A significant advancement in the use of hydroxylamine derivatives has been the development of catalytic asymmetric hydroaminoxylation of conjugated dienes. A notable study in 2023 by Yang, Han, Liu, Tang, Lin, and He described a palladium-catalyzed approach for the formal asymmetric hydroaminoxylation of conjugated dienes. nih.govresearchgate.net This method provides an efficient route to enantioenriched allylic hydroxylamine motifs, which are important structural units in many biologically active compounds. nih.govresearchgate.net

The reaction utilizes an aryl-derived oxime as a surrogate for hydroxylamine, which adds to the conjugated diene in a stereoselective manner under the influence of a chiral palladium catalyst. nih.govresearchgate.net This process generates chiral allylic oximes, which can then be converted to the desired allylic hydroxylamines. The research highlights the synthesis of a novel set of P,N-ligands to achieve high levels of enantioselectivity in the C–O bond formation step. nih.govresearchgate.net This methodology represents a significant step forward, as the direct transition-metal-catalyzed enantioselective hydroaminoxylation of conjugated dienes with hydroxylamine itself had been a persistent challenge in synthetic chemistry. nih.govresearchgate.net

The following table summarizes the key aspects of this palladium-catalyzed asymmetric hydroaminoxylation, based on the initial findings.

| Feature | Description |

| Reaction Type | Asymmetric Hydroaminoxylation of Conjugated Dienes |

| Catalyst System | Palladium with novel P,N-ligands |

| Reactants | Conjugated dienes, Aryl-derived oximes (as hydroxylamine surrogates) |

| Key Transformation | Stereoselective C–O bond construction |

| Products | Enantioenriched allylic oximes, leading to allylic hydroxylamines |

| Significance | Overcomes the challenge of direct enantioselective hydroaminoxylation |

The direct enantioselective synthesis of chiral oxime derivatives using O-allylhydroxylamine hydrochloride hydrate as a primary reactant is not a widely documented methodology. Typically, the synthesis of chiral oximes or their ethers involves the reaction of a prochiral ketone or aldehyde with a hydroxylamine derivative in the presence of a chiral catalyst, or the use of a chiral hydroxylamine equivalent.

While O-allylhydroxylamine itself is not chiral, it can be used to generate oximes from carbonyl compounds. The challenge lies in achieving enantioselectivity in this process. More established methods for creating chiral oxime ethers often involve the asymmetric modification of a pre-formed oxime or the use of a chiral auxiliary. For instance, nickel-catalyzed enantioselective arylative cyclization of alkyne-oxime ethers has been developed to access chiral hydroxylamine ethers with high enantioselectivities. researchgate.netnih.gov Another approach involves the highly diastereoselective addition of organometallic reagents to chiral oxime ethers to produce complex hydroxylamine derivatives. rsc.org

The synthesis of oximes is a fundamental transformation in organic chemistry, often achieved by the reaction of a carbonyl compound with hydroxylamine hydrochloride. arpgweb.com However, rendering this reaction enantioselective for the creation of chiral oxime derivatives from prochiral ketones remains a synthetic challenge that is not typically addressed by using a simple achiral reagent like O-allylhydroxylamine hydrochloride hydrate without a chiral directing group or catalyst.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis Techniques

The precise structural elucidation and real-time monitoring of reactions involving O-Allylhydroxylamine hydrochloride hydrate (B1144303) rely on a suite of sophisticated spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic arrangement and how it changes during chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For O-Allylhydroxylamine hydrochloride hydrate, ¹H and ¹³C NMR spectra offer definitive proof of its molecular framework by probing the magnetic environments of its hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of O-Allylhydroxylamine hydrochloride hydrate, the protons of the allyl group exhibit characteristic signals. The protons on the double bond (vinyl protons) appear as complex multiplets in the downfield region, typically between 5.0 and 6.0 ppm, due to their distinct chemical environments and spin-spin coupling with neighboring protons. The methylene (B1212753) protons adjacent to the oxygen atom (-CH₂-O) are observed as a doublet further upfield, while the protons of the amine group (-NH₃⁺) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information. The two carbons of the double bond are expected to resonate in the downfield region of the spectrum (around 115-135 ppm). The carbon atom of the methylene group attached to the oxygen (-CH₂-O) would appear in the more shielded region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for O-Allylhydroxylamine Hydrochloride Hydrate

| Protons | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| =CH₂ | 5.2 - 5.4 | Multiplet |

| -CH= | 5.8 - 6.1 | Multiplet |

| -CH₂-O- | 4.2 - 4.5 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for O-Allylhydroxylamine Hydrochloride Hydrate

| Carbon Atom | Chemical Shift (ppm) Range |

|---|---|

| =CH₂ | 118 - 122 |

| -CH= | 130 - 134 |

Mass Spectrometry (MS) for Structural Elucidation and Intermediate Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For O-Allylhydroxylamine hydrochloride hydrate, MS is crucial for confirming its molecular weight and for identifying intermediates in reactions where it is a reactant. The molecular ion peak ([M]⁺) corresponding to the free base (O-Allylhydroxylamine) would be expected at an m/z value consistent with its molecular formula, C₃H₇NO (73.09 g/mol ).

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for allyloxy compounds include cleavage of the C-O bond, leading to the formation of an allyl cation (m/z 41), and cleavage of the O-N bond. The presence of these characteristic fragment ions helps to confirm the structure of the molecule and can be used to identify related structures in a reaction mixture.

Applications of Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in monitoring the progress of chemical reactions in real-time.

Infrared (IR) Spectroscopy: An FTIR spectrum of O-Allylhydroxylamine hydrochloride hydrate is available in the PubChem database. nih.gov This spectrum displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key absorbances would include the N-H stretching vibrations of the ammonium (B1175870) group, C-H stretching vibrations of the allyl group, the C=C double bond stretch, and the C-O single bond stretch. In a reaction, the disappearance of a reactant's characteristic peak or the appearance of a product's characteristic peak can be monitored over time to determine the reaction kinetics. For instance, in the formation of an oxime from O-Allylhydroxylamine hydrochloride hydrate and a carbonyl compound, the disappearance of the C=O stretching band of the carbonyl reactant and the appearance of the C=N stretching band of the oxime product could be tracked.

UV-Visible (UV-Vis) Spectroscopy: While O-Allylhydroxylamine hydrochloride hydrate itself does not have strong chromophores that absorb in the UV-Visible region, it is often used to react with compounds that do. The formation of products with extended conjugation or new chromophores can be readily monitored using UV-Vis spectroscopy. The change in absorbance at a specific wavelength over time allows for the quantitative analysis of reaction rates and the determination of kinetic parameters. For example, if O-Allylhydroxylamine hydrochloride hydrate reacts with an aromatic aldehyde to form an O-allyloxime, the resulting product will have a different UV-Vis absorption spectrum compared to the starting aldehyde, enabling the reaction to be followed spectrophotometrically.

Theoretical and Computational Chemistry Studies

In conjunction with experimental techniques, theoretical and computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of O-Allylhydroxylamine hydrochloride hydrate.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the electronic structure and properties of molecules. For O-Allylhydroxylamine hydrochloride hydrate, DFT calculations can provide insights into its geometry, vibrational frequencies (which can be compared with experimental IR spectra), and electronic properties such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). These calculations can help to rationalize the observed spectroscopic data and provide a more detailed understanding of the molecule's bonding and structure.

Prediction of Molecular Reactivity and Selectivity

A significant application of computational chemistry is the prediction of molecular reactivity and selectivity. By calculating parameters such as electrostatic potential maps, frontier molecular orbital energies, and reaction transition states, researchers can predict how and where a molecule is likely to react.

For O-Allylhydroxylamine hydrochloride hydrate, the nitrogen atom of the hydroxylamine (B1172632) group is a primary site of nucleophilicity. Computational models can quantify this reactivity and predict how it might be influenced by the presence of the allyl group and the hydrochloride salt form. Furthermore, in reactions with unsymmetrical electrophiles, DFT calculations can be used to predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible reaction pathways. This predictive capability is invaluable in designing new synthetic routes and optimizing reaction conditions.

Biochemical and Biological Research Interactions Non Clinical Focus

Investigations into Enzymatic Interactions and Inhibition (e.g., Diamine Oxidase)

The primary focus of non-clinical research into the enzymatic interactions of O-Allylhydroxylamine hydrochloride has been its inhibitory effect on diamine oxidase (DAO). DAO is a key enzyme responsible for the metabolism of histamine (B1213489) and other biogenic amines. Inhibition of this enzyme can lead to an increased concentration and prolonged effect of histamine in biological systems.

In a study investigating the potentiation of histamine responses in the canine colonic epithelium, O-Allylhydroxylamine hydrochloride was identified as an active inhibitor of colonic diamine oxidase. The research demonstrated that this compound, along with other hydroxylamines, delayed the disappearance of histamine from the experimental solutions. This inhibitory action on DAO was proposed as the mechanism behind the observed potentiation of histamine's physiological effects. The study highlighted a clear structure-activity relationship, with compounds having the general structure NH₂-O-R, where R is a simple uncharged aliphatic group like the allyl group, being effective inhibitors.

While dose-response profiles and enzyme assays were conducted to characterize this inhibition, specific quantitative inhibition constants such as IC₅₀ or Kᵢ values for O-Allylhydroxylamine hydrochloride are not consistently reported in readily available literature.

| Enzyme | Biological System/Model | Observed Effect | Quantitative Inhibition Data (e.g., IC₅₀, Kᵢ) |

|---|---|---|---|

| Diamine Oxidase (DAO) | Canine colonic epithelium | Inhibition of DAO activity, leading to potentiation of histamine response. | Data not available in the reviewed sources. |

Molecular Interactions with Biological Systems (excluding therapeutic efficacy)

Beyond its specific interaction with diamine oxidase, O-Allylhydroxylamine hydrochloride serves as a versatile tool in broader biochemical and biological research due to its chemical reactivity. Its molecular interactions in non-therapeutic contexts are primarily related to its use in the synthesis of bioactive molecules and its application in biochemical assays. smolecule.com

The hydroxylamine (B1172632) moiety of the compound readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives. This reactivity is harnessed in analytical chemistry and biochemical studies for the detection and quantification of such carbonyl-containing molecules in biological samples. smolecule.com This interaction forms the basis of various assays investigating metabolic pathways and enzyme mechanisms where carbonyl compounds are substrates or products. smolecule.com

Furthermore, O-Allylhydroxylamine hydrochloride is utilized as a precursor in the synthesis of more complex molecules designed to interact with biological systems. smolecule.com By incorporating the O-allylhydroxylamine structure into larger molecules, researchers can probe the active sites of enzymes and explore the bioactivity of novel compounds. smolecule.com The allyl group also provides a site for further chemical modification, allowing for the creation of diverse molecular probes. smolecule.com The compound also acts as a complexing agent for metal ions, which can be relevant in studying metalloenzymes, although specific studies detailing such interactions with O-Allylhydroxylamine hydrochloride are not extensively documented in the reviewed literature. smolecule.com

| Application Area | Type of Molecular Interaction | Research Purpose |

|---|---|---|

| Biochemical Assays | Reaction with carbonyl groups to form oximes. | Detection and quantification of aldehydes and ketones in biological samples. smolecule.com |

| Synthesis of Bioactive Molecules | Incorporation as a structural motif into larger compounds. | To investigate the interactions of novel compounds with biological systems and probe enzyme active sites. smolecule.com |

| Metal Ion Complexation | Binding to metal ions. | Potential use in studying metalloenzymes and for metal ion separation in biological contexts. smolecule.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Transformations and Reaction Architectures

The exploration of O-allylhydroxylamine in novel synthetic transformations is a burgeoning area of research. Its dual functionality allows for the design of innovative cascade and multicomponent reactions, providing efficient pathways to complex molecular architectures.

One promising direction lies in the development of transition-metal-catalyzed reactions that can selectively engage either the hydroxylamine (B1172632) or the allyl moiety. For instance, the allyl group can undergo a variety of transformations, including isomerization to the corresponding enol ether, which can then participate in further reactions. Transition metal complexes, particularly those of ruthenium and rhodium, are known to catalyze the migration of the double bond in O-allyl systems. This opens up possibilities for subsequent pericyclic reactions or aldol-type condensations.

Furthermore, the hydroxylamine functionality can be utilized in the synthesis of various nitrogen-containing heterocycles. Research into novel annulation strategies, where both the nitrogen and oxygen atoms of the hydroxylamine participate in ring formation, is an active area of investigation. The development of one-pot multicomponent reactions involving O-allylhydroxylamine, an aldehyde or ketone, and a third component, such as a β-ketoester, can provide rapid access to highly substituted heterocyclic scaffolds. For example, a KI-mediated three-component reaction of hydroxylamine hydrochloride with aldehydes and β-oxoesters has been shown to produce isoxazole-5(4H)-one derivatives in a green and efficient manner.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, represent a particularly elegant and efficient approach to complex molecule synthesis. The bifunctionality of O-allylhydroxylamine makes it an ideal candidate for the design of such cascades. For example, an initial reaction at the hydroxylamine, such as acylation or sulfonylation, could be followed by an intramolecular cyclization involving the allyl group. These strategies are being explored for the synthesis of natural products and other biologically active molecules.

A notable recent advancement is the use of N-protected O-allylhydroxylamines in catalytic asymmetric 1,2-carboamidation with (hetero)arenes via C-H activation. This methodology allows for the construction of chiral amino alcohols with excellent enantioselectivity. The reaction's outcome is dependent on the nature of the (hetero)arene, leading to either centrally chiral or both axially and centrally chiral products. This work highlights the potential of O-allylhydroxylamine as a bifunctional olefin in asymmetric synthesis.

The following table summarizes some of the emerging synthetic transformations involving hydroxylamine derivatives, indicating potential avenues for O-allylhydroxylamine hydrochloride hydrate (B1144303).

| Reaction Type | Description | Potential Application for O-Allylhydroxylamine |

| Transition-Metal-Catalyzed Isomerization | Migration of the allyl double bond to form a propenyl ether. | Generation of a reactive enol ether for subsequent reactions. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Rapid access to diverse heterocyclic scaffolds. |

| Cascade Reactions | A sequence of intramolecular reactions initiated by a single event. | Efficient construction of polycyclic systems. |

| Asymmetric Carboamidation | Catalytic asymmetric addition of a carbon and nitrogen group across the double bond. | Synthesis of chiral amino alcohols with high enantiopurity. rsc.org |

Expansion into Interdisciplinary Fields Utilizing Hydroxylamine Chemistry

The unique properties of O-allylhydroxylamine are driving its application beyond traditional organic synthesis and into various interdisciplinary fields, including materials science, polymer chemistry, and chemical biology.

In materials science , the amine and allyl functionalities of O-allylhydroxylamine make it a valuable molecule for the surface modification of materials. For instance, allylamine has been used in plasma polymerization to create amine-rich surfaces that promote the adhesion and proliferation of cells, which is crucial for the development of biocompatible implants and scaffolds for tissue engineering. The hydroxylamine group can be used to attach the molecule to surfaces, while the allyl group remains available for further functionalization, such as grafting of polymers or biomolecules. This approach can be used to tailor the surface properties of materials for specific applications, including biosensors and drug delivery devices.

In polymer chemistry , O-allylhydroxylamine can be incorporated into polymer chains to create functional polymers with tunable properties. The allyl group can serve as a cross-linking site, allowing for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in a variety of biomedical applications, such as drug delivery, wound healing, and tissue engineering. The hydroxylamine functionality can be used to introduce specific chemical properties or to attach bioactive molecules to the polymer backbone. For example, polymers with allyl functionality are used in drug delivery, tissue engineering, and as antimicrobial coatings.

The development of hydrogels with tailored properties is a significant area of research. Hydrogels are often formed through the cross-linking of hydrophilic polymers. The presence of functional groups like hydroxyl and amine groups along the polymer network is crucial for their water-absorbing capacity. O-allylhydroxylamine, with its reactive functionalities, can be used to synthesize or functionalize polymers for hydrogel formation. For instance, oxidized hyaluronic acid, which contains aldehyde groups, can react with amine-containing molecules to form hydrogels through Schiff-base crosslinking.

The table below outlines potential interdisciplinary applications for O-Allylhydroxylamine hydrochloride hydrate.

| Field | Application | Role of O-Allylhydroxylamine |

| Materials Science | Surface modification of biomaterials | Covalent attachment to surfaces with the allyl group available for further functionalization. |

| Polymer Chemistry | Synthesis of functional polymers and hydrogels | Incorporation into polymer backbones to provide sites for cross-linking and further modification. nih.gov |

| Biomedical Engineering | Development of drug delivery systems and tissue engineering scaffolds | Functionalization of nanoparticles or polymer matrices for targeted delivery and cell growth promotion. |

Advancements in Asymmetric Synthesis and Chiral Catalyst Development

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. O-Allylhydroxylamine hydrochloride hydrate presents an intriguing scaffold for the design of novel chiral auxiliaries, ligands, and organocatalysts.

The allyl group can serve as a handle for the introduction of chirality or for coordination to a metal center. For example, the double bond can be dihydroxylated or epoxidized to create chiral diol or epoxide functionalities. These chiral moieties can then be incorporated into ligand structures. Furthermore, the hydroxylamine nitrogen can act as a coordinating atom in metal complexes. The combination of a chiral center in the allyl-derived portion and the coordinating nitrogen atom could lead to the development of novel P,N, O,N, or other mixed-donor chiral ligands.

The design of chiral organocatalysts derived from O-allylhydroxylamine is another promising avenue. The hydroxylamine functionality can be incorporated into various organocatalyst frameworks, such as those based on proline or cinchona alkaloids, to modulate their catalytic activity and stereoselectivity. The allyl group could be used to attach the catalyst to a solid support for easier separation and recycling.

Recent research has demonstrated the potential of using chiral ligands in copper-catalyzed asymmetric allylic C-H amination of alkenes with N-arylhydroxylamines to produce chiral N-aryl allylamines with good yields and enantioselectivities. While this study does not directly use O-allylhydroxylamine as a ligand, it highlights the synergy between hydroxylamine chemistry and asymmetric catalysis.

The development of chiral ligands based on binaphthyl scaffolds has shown great promise in palladium-catalyzed enantioselective C-H activation/cycloaddition reactions, outperforming traditional mono-N-protected amino acid ligands. This suggests that incorporating the structural features of O-allylhydroxylamine into novel ligand designs could lead to significant advancements in asymmetric catalysis.

The following table summarizes potential strategies for the application of O-Allylhydroxylamine in asymmetric synthesis.

| Approach | Description | Potential Outcome |

| Chiral Ligand Synthesis | Modification of the allyl group to introduce stereocenters and incorporation of the hydroxylamine as a coordinating group. | Novel chiral ligands for transition-metal-catalyzed asymmetric reactions. |

| Organocatalyst Development | Incorporation of the O-allylhydroxylamine moiety into established organocatalyst scaffolds. | New class of organocatalysts with unique reactivity and selectivity. |

| Chiral Auxiliary | Temporary attachment of O-allylhydroxylamine to a substrate to direct a stereoselective reaction. | A versatile and removable chiral directing group. |

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing O-Allylhydroxylamine hydrochloride hydrate’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and detect impurities via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on allyl (-CH2CHCH2) and hydroxylamine (-NH-O-) groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection (λ ~208 nm, based on analogous compounds).

- X-Ray Diffraction (XRD) : Determine crystalline structure and hydrate stability.

- Thermogravimetric Analysis (TGA) : Quantify hydrate content by measuring mass loss upon dehydration (typically ~100–150°C).

- Karl Fischer Titration : Cross-validate water content with TGA results .

Q. What synthetic routes are commonly employed to prepare O-Allylhydroxylamine hydrochloride hydrate in laboratory settings?

- Methodological Answer :

- Allylation of Hydroxylamine : React hydroxylamine hydrochloride with allyl bromide or chloride in aqueous or alcoholic media under basic conditions (e.g., NaOH or NaHCO3). Monitor pH to avoid over-alkylation to N-allyl derivatives.

- Purification : Recrystallize from ethanol/water mixtures to isolate the hydrate form. Validate purity via melting point analysis and HPLC .

Q. What safety precautions are critical when handling O-Allylhydroxylamine hydrochloride hydrate in aqueous solutions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors, which form upon hydrolysis.

- Incompatibilities : Avoid contact with strong oxidizers, aluminum, and amines due to exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrate content measurements observed between Karl Fischer titration and thermogravimetric analysis?

- Methodological Answer :

- Controlled Humidity : Conduct analyses in a glovebox with fixed humidity to prevent hydration/dehydration during testing.

- Standardized Protocols : Use certified reference materials (e.g., sodium tartrate dihydrate) to calibrate both methods.

- Hydrate Stability : Perform variable-temperature XRD to identify phase transitions that may release water non-uniformly during TGA .

Q. What experimental strategies mitigate the formation of N-allyl byproducts during the synthesis of O-Allylhydroxylamine hydrochloride?

- Methodological Answer :

- pH Optimization : Maintain mildly acidic conditions (pH 4–6) to favor O- over N-allylation.

- Temperature Control : Conduct reactions at 0–5°C to slow competing pathways.

- Protecting Groups : Temporarily protect the hydroxylamine’s amine group with tert-butoxycarbonyl (Boc) before allylation.

- Real-Time Monitoring : Use inline HPLC or FTIR to detect byproducts early and adjust conditions .

Q. How does the hydrate form influence the compound’s reactivity in nucleophilic addition reactions compared to anhydrous forms?

- Methodological Answer :

- Proton Availability : The hydrate’s water molecules may act as proton donors, accelerating reactions like imine formation.

- Solubility Effects : Compare reaction rates in polar aprotic solvents (e.g., DMF) for anhydrous vs. hydrated forms.

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under controlled hydration states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.